Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate
Description
Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate (CAS RN: 27475-14-5) is a brominated aromatic ester with the molecular formula C₁₇H₁₅BrO₄ and a molecular weight of 363.20 g/mol . It is a white to yellowish solid, typically stored at 2–8°C under inert conditions due to its sensitivity to moisture and light . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for designing inhibitors of phosphodiesterase 5 (PDE5) and other bioactive molecules . Its structure features a benzyloxy group at position 2 and a bromoacetyl substituent at position 5 of the benzoate core, making it highly reactive in nucleophilic substitution and coupling reactions .
Properties
IUPAC Name |
methyl 5-(2-bromoacetyl)-2-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO4/c1-21-17(20)14-9-13(15(19)10-18)7-8-16(14)22-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWQRVIQUREMOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C(=O)CBr)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301228929 | |
| Record name | Methyl 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301228929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27475-14-5 | |
| Record name | Methyl 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27475-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301228929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 5-(2-bromoacetyl)-2-(phenylmethoxy)-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Benzylation of Methyl 5-Acetyl-2-Hydroxybenzoate
Starting Material : Methyl 5-acetyl-2-hydroxybenzoate (VIII) undergoes benzylation to introduce the benzyloxy group at the 2-position.
Reaction Conditions :
-
Benzylating Agent : Benzyl chloride (1.2–1.5 equivalents)
-
Base : Potassium carbonate (2.0–3.0 equivalents)
-
Catalyst : Phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1–0.3 equivalents)
-
Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or acetone
-
Temperature : 60–70°C
-
Duration : 8–12 hours
The reaction proceeds via nucleophilic substitution, where the hydroxyl group is deprotonated by the base, forming an alkoxide that attacks benzyl chloride. The benzylated product, methyl 5-acetyl-2-(benzyloxy)benzoate (VII), is isolated in 85–90% yield after aqueous workup and recrystallization from acetone.
Bromination of Methyl 5-Acetyl-2-(Benzyloxy)Benzoate
Brominating Agents :
-
Electrophilic Bromination : Bromine (Br₂) or hydrogen bromide (HBr) in the presence of Lewis acids (e.g., aluminum chloride, 0.1–0.5 equivalents)
-
Radical Bromination : N-Bromosuccinimide (NBS) with azobisisobutyronitrile (AIBN) under UV light (less common)
Optimized Protocol :
-
Solvent : Dichloromethane or chloroform
-
Temperature : 0–5°C (to minimize polybromination)
-
Reaction Time : 2–4 hours
-
Workup : Quenching with sodium thiosulfate to remove excess bromine, followed by extraction and solvent evaporation.
The bromoacetyl group is introduced at the 5-position via electrophilic aromatic substitution, facilitated by the electron-donating acetyl group. The final product is purified via recrystallization (methanol/water) or column chromatography, yielding 75–80%.
Industrial-Scale Production and Process Optimization
Industrial methods prioritize cost efficiency, safety, and scalability. Key modifications include:
Solvent Selection
Catalytic Systems
Yield Comparison Across Methodologies
| Step | Small-Scale Yield | Industrial-Scale Yield | Key Factors Affecting Yield |
|---|---|---|---|
| Benzylation | 85–90% | 80–85% | Purity of benzyl chloride, solvent recycling |
| Bromination | 75–80% | 70–75% | Temperature control, bromine stoichiometry |
Analytical Validation and Quality Control
Structural Confirmation
Impurity Profiling
Common impurities include:
-
Unreacted Starting Material : Detected via HPLC retention time matching.
-
Dibrominated Byproduct : Controlled by maintaining reaction temperature below 5°C.
Alternative Synthetic Approaches
Microwave-Assisted Synthesis
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate undergoes several types of chemical reactions:
Nucleophilic Substitution: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyloxy and bromoacetyl groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done with sodium hydroxide.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: Oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives.
Reduction: Reduction of the bromoacetyl group can produce alcohol derivatives.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and methanol.
Scientific Research Applications
Applications in Scientific Research
Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate has several notable applications across various fields:
Organic Chemistry
- Intermediate in Synthesis : It is widely used as an intermediate for synthesizing more complex organic molecules, enabling the development of novel compounds with specific functionalities .
- Reactivity : The bromoacetyl group allows for nucleophilic substitution reactions, while the benzyloxy group enhances reactivity in various chemical transformations.
Biological Research
- Antimicrobial Activity : Recent studies indicate that this compound exhibits significant antimicrobial properties, inhibiting various bacterial strains. The mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth .
- Enzyme Inhibition Studies : It can be utilized in studies involving enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways and potential therapeutic targets.
Industrial Applications
- Production of Specialty Chemicals : this compound may be employed in the production of specialty chemicals and materials, owing to its unique structural features that confer distinct reactivity .
Antimicrobial Research
Recent investigations have demonstrated the compound's effectiveness against various bacterial strains. For instance, studies published in peer-reviewed journals have shown that modifications to the bromoacetyl moiety can enhance its antimicrobial efficacy, making it a candidate for developing new antimicrobial agents .
Enzyme Inhibition Studies
Research focusing on enzyme interactions has revealed that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in drug development .
Mechanism of Action
The mechanism of action of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate involves its interaction with biological molecules:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect biochemical pathways involving acetylation and deacetylation processes, influencing cellular functions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate but differ in substituents, reactivity, and applications:
Biological Activity
Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate (CAS No. 27475-14-5) is a compound of increasing interest in the fields of organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and applications in scientific research.
Chemical Structure and Synthesis
This compound is characterized by the presence of both a benzyloxy group and a bromoacetyl moiety. The synthesis typically involves several steps:
- Starting Material : The process begins with methyl 2-hydroxy-5-(2-bromoacetyl)benzoate.
- Benzyloxy Group Introduction : The hydroxyl group is converted to a benzyloxy group using benzyl bromide in the presence of a base such as potassium carbonate.
- Reaction Conditions : The reaction is generally performed in organic solvents like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate substitution reactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit various bacterial strains, making it a candidate for developing new antimicrobial agents. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth.
Anticancer Potential
The compound has also demonstrated potential anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspases, which are critical for the apoptotic process. This mechanism highlights its potential as a therapeutic agent in cancer treatment.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in crucial metabolic pathways, thereby affecting cellular functions.
- Cellular Pathways : It is thought to influence pathways related to acetylation and deacetylation processes, which are vital for regulating gene expression and cellular signaling.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Antimicrobial Activity Study : A study evaluating its efficacy against Gram-positive and Gram-negative bacteria reported a notable reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential.
- Anticancer Activity Assessment : In vitro tests on various cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 50 µM, suggesting effective anticancer activity.
Comparative Analysis
To understand the uniqueness of this compound, it can be compared to similar compounds:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| Methyl 2-(2-bromoacetyl)benzoate | Lacks benzyloxy group | Limited reactivity |
| Methyl 2-(benzyloxy)benzoate | Lacks bromoacetyl group | Reduced biological activity |
| Methyl 5-(bromoacetyl)benzoate | Different position of bromoacetyl group | Varies by substitution |
The presence of both functional groups in this compound enhances its reactivity and potential applications in drug development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, and how can purity be validated?
- Synthesis : A common approach involves alkylation and bromination. For example, methyl 5-acetyl-2-hydroxybenzoate can undergo alkylation with benzyl bromide to introduce the benzyloxy group, followed by bromination of the acetyl group using AlCl₃ and Br₂ in dichloromethane at low temperatures .
- Validation : Purity is assessed via HPLC (≥95%) and confirmed by melting point analysis (e.g., 379 K observed in similar brominated derivatives) . Physical properties like density (1.520 g/mL at 25°C for analogs) and boiling points (e.g., ~271°C) are also critical .
Q. How is the structural integrity of this compound confirmed?
- X-ray crystallography : Resolves bond angles and molecular planarity. For example, the ester group in analogs deviates ~41.65° from the aromatic plane, confirmed via single-crystal X-ray diffraction .
- Spectroscopy : NMR (¹H/¹³C) identifies functional groups (e.g., benzyloxy protons at δ 5.1–5.3 ppm, bromoacetyl resonance at δ 4.3–4.5 ppm). IR confirms carbonyl stretches (C=O at ~1700 cm⁻¹) .
Q. What are the stability considerations for handling and storing this compound?
- Handling : Avoid skin/eye contact and inhalation. Use PPE (gloves, goggles) under fume hoods .
- Storage : Store in sealed containers at 2–8°C in dry, ventilated areas. Degradation risks include hydrolysis of the ester or bromoacetyl groups under humid conditions .
Advanced Research Questions
Q. How can reaction yields for bromoacetyl introduction be optimized?
- Methodology :
- Catalyst selection : AlCl₃ (0.15 mmol per 1 mmol substrate) enables efficient electrophilic bromination .
- Temperature control : Slow addition of Br₂ at 273 K minimizes side reactions (e.g., over-bromination) .
- Workup : Use sodium thiosulfate to quench excess Br₂ and reduce oxidative byproducts .
- Yield comparison : Unoptimized routes yield ~60–70%; solvent choice (e.g., dichloromethane vs. chloroform) and stoichiometry adjustments may increase efficiency.
Q. What contradictions arise in spectroscopic data interpretation, and how are they resolved?
- Example : Discrepancies in NMR shifts due to rotational isomerism in the bromoacetyl group.
- Resolution : Variable-temperature NMR or DFT calculations can model conformer populations. X-ray data (e.g., C–Br bond length: ~1.93 Å) validate static structures .
Q. What biological activities are hypothesized for derivatives of this compound?
- Targets : Analogous methyl 5-acetyl-2-hydroxybenzoate derivatives show PDE5 inhibition potential, antiulcer, and antihypertensive activities .
- Design strategy : Modify the benzyloxy or bromoacetyl groups to enhance solubility (e.g., PEGylation) or target affinity (e.g., fluorination) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
